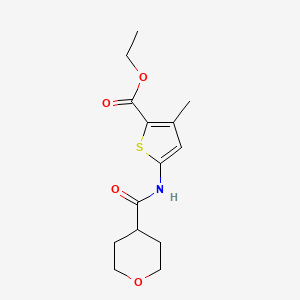

![molecular formula C10H9N5O B6580015 N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide CAS No. 1156157-04-8](/img/structure/B6580015.png)

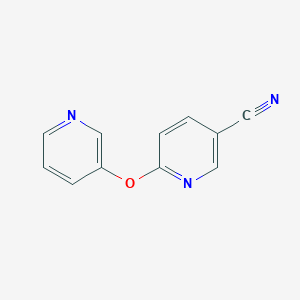

N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide, otherwise known as tetrazole-propionamide, is a heterocyclic compound with a wide range of applications in the fields of medicinal chemistry, organic synthesis, and materials science. It has a high degree of solubility in polar solvents, and its reactivity is strongly dependent on its substituents. Tetrazole-propionamide is a versatile building block in organic synthesis, and has been used in the synthesis of a variety of organic compounds, including heterocycles and polymers. In addition, it has been used in the preparation of pharmaceuticals and agrochemicals, as well as in the synthesis of materials with interesting properties.

Scientific Research Applications

- Tetrazole derivatives exhibit promising biological activities, including antimicrobial, antitumor, and anti-inflammatory effects . Researchers have synthesized various tetrazole-based compounds as potential drug candidates.

- For instance, 5-substituted tetrazoles have been investigated for their anticancer, antifungal, and antituberculosis properties . These compounds are often intermediates in drug synthesis.

- Tetrazoles are integral to click chemistry, a powerful synthetic approach for creating complex molecules. The cycloaddition of azides and alkynes (Huisgen reaction) forms 1,2,3-triazoles, including tetrazoles .

Medicinal Chemistry and Drug Discovery

Click Chemistry and Bioconjugation

Mechanism of Action

Target of Action

Tetrazoles, a key component of this compound, are known to have diverse biological applications, predominantly in the area of material and medicinal chemistry .

Mode of Action

Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pka values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Biochemical Pathways

Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Pharmacokinetics

Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Result of Action

Given the wide range of biological activities of tetrazoles, it can be inferred that the compound may have diverse effects at the molecular and cellular level .

Action Environment

The compound should be stored at 2-8℃, in a dry and sealed environment .

properties

IUPAC Name |

N-[4-(tetrazol-1-yl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5O/c1-2-10(16)12-8-3-5-9(6-4-8)15-7-11-13-14-15/h2-7H,1H2,(H,12,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKQZQQFBVXBVRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=C(C=C1)N2C=NN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-dimethyl-N-[(oxolan-3-yl)methyl]aniline](/img/structure/B6579940.png)

![N-(2,2-dimethoxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B6580002.png)

![7-(3-fluorophenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6580029.png)

![6-[(2-oxo-2-phenylethyl)sulfanyl]-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B6580033.png)

![6-acetyl-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B6580034.png)